REACTION_CXSMILES
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[F:1][C:2]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:3]=1[CH:4]=[N:5][OH:6].[Cl:12]N1C(=O)CCC1=O>CN(C=O)C>[F:1][C:2]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:3]=1[C:4](=[N:5][OH:6])[Cl:12]
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Name
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|
Quantity
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2.77 g
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Type
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reactant
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Smiles
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FC1=C(C=NO)C=CC(=C1)Br
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Name
|
|
Quantity
|
1.76 g
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Type
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reactant
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Smiles
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ClN1C(CCC1=O)=O
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Name
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Quantity
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25 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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FC1=C(C(Cl)=NO)C=CC(=C1)Br
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.61 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |